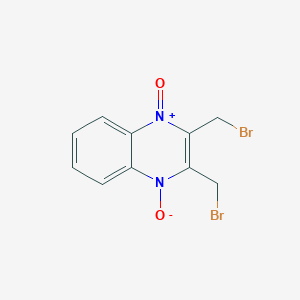
コノイジンA
概要
説明
コノイジンAは、細胞内の酸化ストレスの調節に関与する酵素であるペルオキシレドキシン2の共有結合阻害剤です。
科学的研究の応用
Conoidin A has several scientific research applications, including:
Cancer Research: Conoidin A has shown high toxicity in glioblastoma cells by elevating intracellular reactive oxygen species levels.
Neuroprotection: The compound has antioxidant and neuroprotective effects, making it useful in the study of neurodegenerative diseases.
Parasitology: Conoidin A is a cell-permeable inhibitor of the enzyme peroxiredoxin II in Toxoplasma gondii, a protozoan parasite.
作用機序
コノイジンAは、ペルオキシレドキシンIIのペルオキシダーゼシステインに共有結合することで、そのペルオキシダーゼ活性を阻害することによって作用します。この阻害により、細胞内の活性酸素種の蓄積が起こり、がん細胞では細胞死を誘発する可能性があります。 this compoundの分子標的は、ペルオキシレドキシンIとペルオキシレドキシンIIですが、ペルオキシレドキシンIIIではありません .
類似化合物:
アデナンチン: ペルオキシレドキシンI活性を阻害し、グリオブラストーマ細胞の生存率をわずかに低下させます.
メナジオン: this compoundの抗がん活性を増強する活性酸素種誘発剤.
セレコキシブ: this compoundの効果を高める別の活性酸素種誘発剤.
This compoundの独自性: this compoundは、グリオブラストーマ細胞に対する高い毒性と、細胞内活性酸素種レベルを大幅に上昇させる能力が特徴です。 アデナンチンは細胞生存率をわずかに低下させるだけですが、this compoundは、がん細胞の細胞死を誘発する際に、はるかに高い効力を示します .
準備方法
合成経路と反応条件: コノイジンAの合成には、ペルオキシレドキシンIIのペルオキシダーゼシステインへの共有結合が含まれます。具体的な合成経路と反応条件は、機密情報であり、公開文献では広く公開されていません。 研究目的のために、高純度で効力のある化合物が合成されていることが知られています .
工業的生産方法: this compoundの工業的生産方法は、広く文書化されていません。 この化合物は、主に研究や実験目的で生産されており、その生産には、ペルオキシレドキシン阻害剤としての有効性を維持するための厳格な品質管理対策が伴います .
化学反応の分析
反応の種類: コノイジンAは、主にペルオキシレドキシンIIのペルオキシダーゼシステインとの共有結合反応を起こします。 この結合は不可逆的であり、酵素のペルオキシダーゼ活性を阻害します .
一般的な試薬と条件: this compoundを含む反応には、一般的に共有結合を促進する条件が必要です。 一般的な試薬には、メナジオンやセレコキシブなどの酸化ストレスを誘発できるものが含まれます。これらの試薬は、this compoundの抗がん活性を増強することが示されています .
生成される主要な生成物: this compoundとペルオキシレドキシンIIの反応から生成される主要な生成物は、ペルオキシダーゼシステインがthis compoundに共有結合した阻害された酵素複合体です .
4. 科学研究への応用
This compoundは、以下を含むいくつかの科学研究への応用があります。
がん研究: this compoundは、細胞内活性酸素種レベルを上昇させることで、グリオブラストーマ細胞において高い毒性を示しました。
神経保護: この化合物は、抗酸化作用と神経保護作用があり、神経変性疾患の研究に役立ちます.
寄生虫学: this compoundは、トキソプラズマ・ゴンディ(原虫寄生虫)の酵素ペルオキシレドキシンIIの細胞透過性阻害剤です。
類似化合物との比較
Adenanthin: Inhibits peroxiredoxin I activity and slightly decreases glioblastoma cell viability.
Menadione: A reactive oxygen species-inducing agent that potentiates the anticancer activity of Conoidin A.
Celecoxib: Another reactive oxygen species-inducing agent that enhances the effects of Conoidin A.
Uniqueness of Conoidin A: Conoidin A is unique in its high toxicity to glioblastoma cells and its ability to elevate intracellular reactive oxygen species levels significantly. Unlike adenanthin, which only slightly decreases cell viability, Conoidin A shows a much higher efficacy in inducing cell death in cancer cells .
特性
IUPAC Name |
2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKNFTLRMZOAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333530 | |
| Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18080-67-6 | |
| Record name | Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18080-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


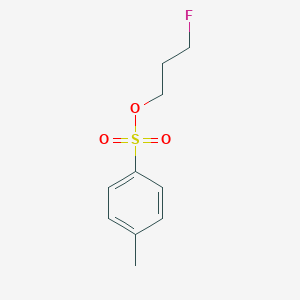
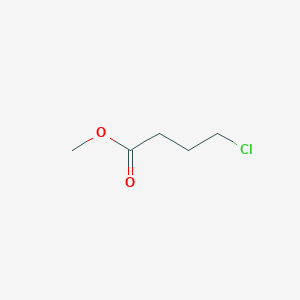
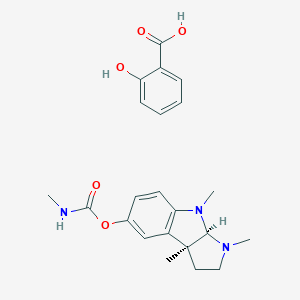
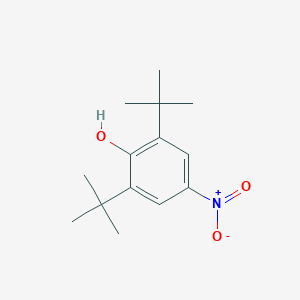
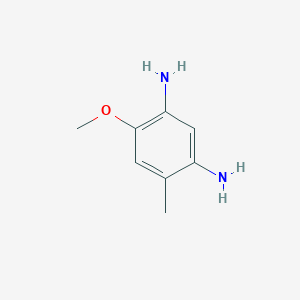
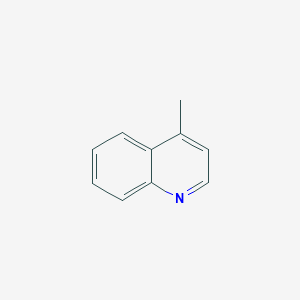
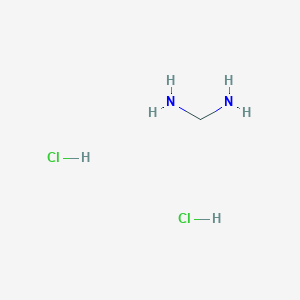
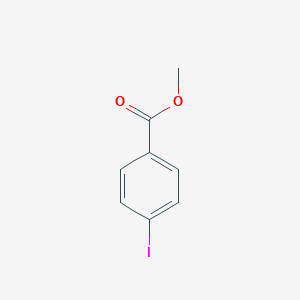
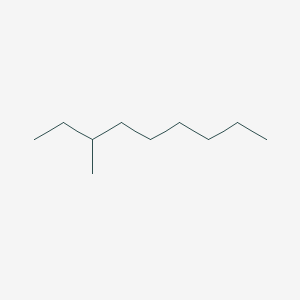
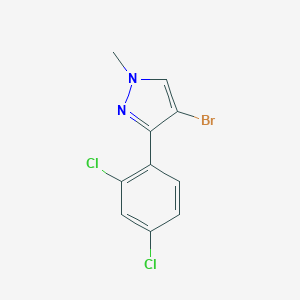
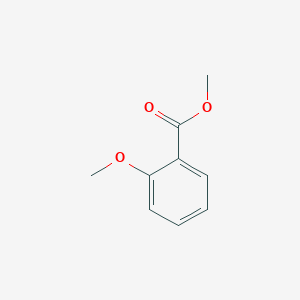
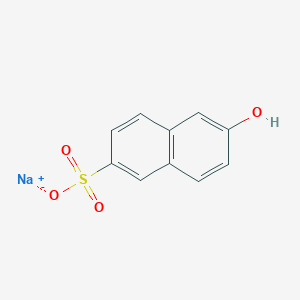
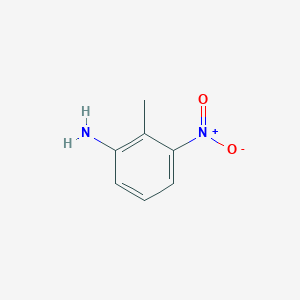
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)
